Cas no 18508-46-8 (Benzene, 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethyl-)
Benzene, 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethyl- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethyl-
- 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene
- EN300-28221942
- 18508-46-8
-
- MDL: MFCD34167639
- Inchi: 1S/C11H14BrCl/c1-6-8(3)11(12)9(4)7(2)10(6)5-13/h5H2,1-4H3
- InChI Key: DIXLGKHMRAJXCZ-UHFFFAOYSA-N
- SMILES: BrC1C(C)=C(C)C(CCl)=C(C)C=1C
Computed Properties
- Exact Mass: 259.99674g/mol
- Monoisotopic Mass: 259.99674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 0Ų
Benzene, 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28221942-1g |
1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene |
18508-46-8 | 95% | 1g |
$614.0 | 2023-09-09 | |
| Enamine | EN300-28221942-5g |
1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene |
18508-46-8 | 95% | 5g |
$1779.0 | 2023-09-09 | |
| Enamine | EN300-28221942-10g |
1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene |
18508-46-8 | 95% | 10g |
$2638.0 | 2023-09-09 | |
| Enamine | EN300-28221942-0.05g |
1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene |
18508-46-8 | 95.0% | 0.05g |
$135.0 | 2025-03-19 | |
| Enamine | EN300-28221942-0.1g |
1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene |
18508-46-8 | 95.0% | 0.1g |
$202.0 | 2025-03-19 | |
| Enamine | EN300-28221942-0.25g |
1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene |
18508-46-8 | 95.0% | 0.25g |
$289.0 | 2025-03-19 | |
| Enamine | EN300-28221942-0.5g |
1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene |
18508-46-8 | 95.0% | 0.5g |
$480.0 | 2025-03-19 | |
| Enamine | EN300-28221942-1.0g |
1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene |
18508-46-8 | 95.0% | 1.0g |
$614.0 | 2025-03-19 | |
| Enamine | EN300-28221942-2.5g |
1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene |
18508-46-8 | 95.0% | 2.5g |
$1202.0 | 2025-03-19 | |
| Enamine | EN300-28221942-5.0g |
1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene |
18508-46-8 | 95.0% | 5.0g |
$1779.0 | 2025-03-19 |
Benzene, 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethyl- Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on Benzene, 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethyl-
Comprehensive Overview of Benzene, 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethyl- (CAS No. 18508-46-8)
Benzene, 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethyl- (CAS No. 18508-46-8) is a halogenated aromatic compound with significant applications in organic synthesis and material science. Its unique structure, featuring a bromine substituent at the 1-position and a chloromethyl group at the 4-position, along with four methyl groups, makes it a versatile intermediate in the production of advanced chemicals. Researchers and industries value this compound for its reactivity and potential in creating complex molecular architectures.
The compound's CAS No. 18508-46-8 is often searched in databases for its physicochemical properties, such as melting point, boiling point, and solubility. Recent trends show growing interest in halogenated benzenes due to their role in pharmaceuticals, agrochemicals, and specialty polymers. For instance, the chloromethyl group is a key functional moiety in cross-coupling reactions, while the bromine atom facilitates nucleophilic substitutions. These features align with the increasing demand for sustainable and efficient synthetic methodologies.
In the context of green chemistry, Benzene, 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethyl- has garnered attention for its potential in catalytic transformations. Users frequently inquire about its compatibility with palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, which are pivotal in drug discovery. Additionally, its tetramethyl substitution pattern enhances steric stability, making it a candidate for designing heat-resistant polymers—a topic trending in material science forums.
From an analytical perspective, the compound's spectral data (e.g., NMR, IR) is widely documented, aiding in quality control and research validation. Laboratories often seek protocols for its purification and storage, emphasizing the need for inert conditions due to its sensitivity to moisture and light. This aligns with broader industry concerns about compound stability and shelf-life optimization.
Emerging applications of CAS No. 18508-46-8 include its use in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), where its rigid aromatic core and halogenated groups contribute to electron transport properties. Such innovations resonate with the tech-driven searches on "advanced materials for electronics," highlighting its cross-disciplinary relevance.
In summary, Benzene, 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethyl- exemplifies the intersection of traditional organic chemistry and modern technological demands. Its multifaceted utility ensures continued exploration in both academic and industrial settings, addressing queries ranging from synthetic routes to cutting-edge material design.
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